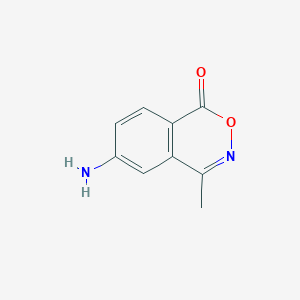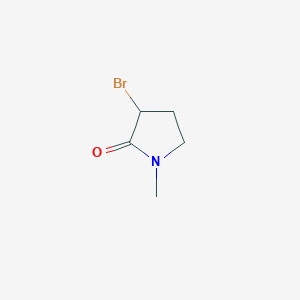
3-Bromo-1-tosyl-1H-indole
概要
説明
3-Bromo-1-tosyl-1H-indole is a useful research compound. Its molecular formula is C15H12BrNO2S and its molecular weight is 350.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Aromatase Inhibition and Retinoic Acid Metabolism
One study explored the synthesis of 1-(halobenzyl) and 1-tosyl-3-(1H-imidazol-1-ylmethyl)-1H-indoles, which includes derivatives similar to 3-Bromo-1-tosyl-1H-indole. These compounds exhibited potent and selective inhibitory activity against P450 aromatase, an enzyme involved in estrogen biosynthesis, and also influenced retinoic acid metabolism (Marchand et al., 1998).
Synthesis and Reactions in Chemistry
Another research focused on the synthesis and reactions of the N-tosyl derivative of indoles, including this compound. The study explored various reactions, such as conversion into α-methyl-1-tosyltryptamine, showcasing the compound's versatility in chemical synthesis (Evans, 1973).
Anticancer Properties
A study identified 3-Bromo-1-ethyl-1H-indole, a closely related compound, as a potent anticancer agent with significant inhibitory effects on glutathione S-transferase isozymes. This finding suggests a potential role for similar bromo-indole derivatives, like this compound, in cancer treatment (Yılmaz et al., 2020).
Antibacterial Activity
Research on compounds containing bromo-indole substructures, similar to this compound, demonstrated antibacterial activity against resistant strains of bacteria, including Staphylococcus aureus. This suggests potential for developing new antibiotics leveraging such bromo-indole structures (Mahboobi et al., 2008).
Chemical Synthesis and Applications
Another study elaborated on the synthesis of 3-hydroxyl-bromo indole derivatives, relevant to this compound. These derivatives are important in the industry and medicine, used in antitumor activities, antipyretic analgesics, and hindered amine production (Wei, 2011).
作用機序
Target of Action
It is known that indole derivatives, which include 3-bromo-1-tosyl-1h-indole, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . This interaction with its targets can lead to various changes at the cellular level, contributing to its biological activity .
将来の方向性
: Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link : Chemsrc. (n.d.). 3-Bromo-1-tosyl-1H-indole. Link : Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. Link : PubChem. (n.d.). 3-Bromo-1h-indole | C8H6BrN | CID 2763277. Link
生化学分析
Biochemical Properties
3-Bromo-1-tosyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound may interact with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and influencing cellular processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound may affect cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes and proteins, leading to their inhibition or activation. For instance, this compound may inhibit COX enzymes by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . Additionally, it may modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their long-term efficacy and safety . Additionally, the long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in cellular responses over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and safety are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, indole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways can influence the compound’s bioavailability and pharmacokinetics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may be transported across cell membranes by active or passive transport mechanisms . Additionally, its distribution within tissues can be influenced by factors such as lipophilicity and protein binding .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the nucleus, where they can interact with nuclear receptors and transcription factors .
特性
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWIINXTMHBRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458900 | |
| Record name | 3-BROMO-1-(P-TOLUENESULFONYL)INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90481-77-9 | |
| Record name | 3-BROMO-1-(P-TOLUENESULFONYL)INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
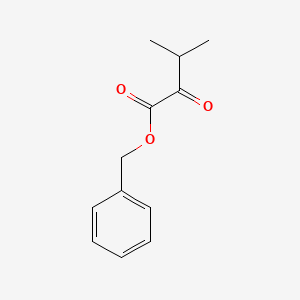

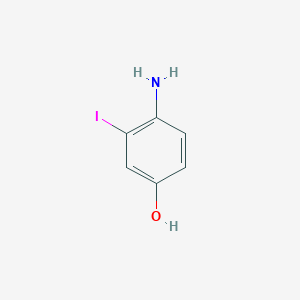


![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)

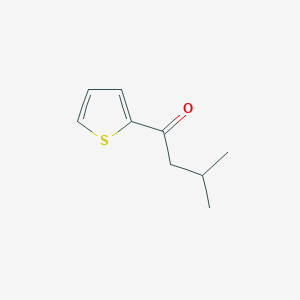

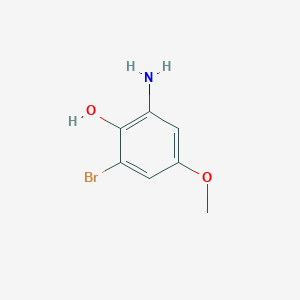
![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)
